[6-(Furan-3-yl)pyridin-3-yl]methanamine
Overview
Description
[6-(Furan-3-yl)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol . It is characterized by the presence of a furan ring and a pyridine ring, connected via a methanamine group. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Mechanism of Action
Target of action
Many bioactive aromatic compounds, like indoles, bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to DNA.
Mode of action
The interaction of the compound with its targets would depend on the chemical structure of the compound and the nature of the target. For example, it might inhibit an enzyme, activate a receptor, or intercalate into DNA .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption might be influenced by its solubility, its distribution might be affected by its size and charge, its metabolism might be determined by its chemical stability, and its excretion might be influenced by its polarity .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to a buildup of certain metabolites and a shortage of others .
Action environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at certain pH levels .
Biochemical Analysis
Biochemical Properties
[6-(Furan-3-yl)pyridin-3-yl]methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health . Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of various proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or protecting against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ dysfunction . Threshold effects are often observed, where a specific dosage range is required to achieve the desired outcome without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites in the body. The compound’s metabolism may also involve other cofactors and enzymes, leading to the production of different metabolites that can influence its overall activity and effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution . The compound’s localization and accumulation within different tissues can significantly impact its efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can affect its function, as it may interact with different biomolecules depending on its position within the cell
Preparation Methods
The synthesis of [6-(Furan-3-yl)pyridin-3-yl]methanamine typically involves the reaction of 3-furylboronic acid with 3-bromopyridine under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The intermediate product is then subjected to reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride to yield the final product .
Chemical Reactions Analysis
[6-(Furan-3-yl)pyridin-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
[6-(Furan-3-yl)pyridin-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
[6-(Furan-3-yl)pyridin-3-yl]methanamine can be compared with other similar compounds, such as:
[6-(Furan-2-yl)pyridin-3-yl]methanamine: This compound has a similar structure but with the furan ring attached at the 2-position instead of the 3-position. This slight structural difference can lead to variations in chemical reactivity and biological activity.
[6-(Thiophen-3-yl)pyridin-3-yl]methanamine: In this compound, the furan ring is replaced by a thiophene ring. Thiophene-containing compounds often exhibit different electronic properties compared to their furan analogs.
[6-(Pyridin-3-yl)pyridin-3-yl]methanamine: This compound features two pyridine rings, which can result in distinct chemical and biological properties compared to the furan-containing analog.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
[6-(furan-3-yl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWYDYMDAYQQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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